molecular formula C16H13N5O3S B5967457 1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 424815-43-0

1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5967457
CAS No.: 424815-43-0
M. Wt: 355.4 g/mol
InChI Key: DXMOGEJVRGLJCT-UHFFFAOYSA-N
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Description

1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Safety and Hazards

Nitrobenzyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Preparation Methods

The synthesis of 1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves multiple steps. One common synthetic route starts with the preparation of 4-nitrobenzyl chloride, which is then reacted with thiourea to form the thiadiazole ring. The resulting intermediate is further reacted with phenyl isocyanate to yield the final product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, electrophiles for substitution, and acids or bases for hydrolysis .

Scientific Research Applications

Comparison with Similar Compounds

1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15(17-12-4-2-1-3-5-12)18-16-20-19-14(25-16)10-11-6-8-13(9-7-11)21(23)24/h1-9H,10H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMOGEJVRGLJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168115
Record name N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424815-43-0
Record name N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=424815-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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